4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one
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Overview
Description
4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one is a cyclohexanone derivative with the molecular formula C12H21NO2 and a molecular weight of 211.3 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring attached to a cyclohexanone moiety via an ethoxy linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one typically involves the reaction of cyclohexanone with 2-(pyrrolidin-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ethoxy linkage . The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexanone derivatives.
Scientific Research Applications
4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its unique three-dimensional structure and electronic properties . The compound may modulate biological pathways by inhibiting or activating specific targets, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used in medicinal chemistry.
Cyclohexanone: A key intermediate in organic synthesis.
2-(Pyrrolidin-1-yl)ethanol: A precursor in the synthesis of 4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one.
Uniqueness
This compound is unique due to its combination of a pyrrolidine ring and a cyclohexanone moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to serve as a versatile scaffold in drug discovery and other scientific research applications .
Properties
CAS No. |
1564906-64-4 |
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Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-(2-pyrrolidin-1-ylethoxy)cyclohexan-1-one |
InChI |
InChI=1S/C12H21NO2/c14-11-3-5-12(6-4-11)15-10-9-13-7-1-2-8-13/h12H,1-10H2 |
InChI Key |
VCXKJKKZOOBWDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2CCC(=O)CC2 |
Purity |
95 |
Origin of Product |
United States |
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